2(S)-ACETYLTHIO-BENZENEPROPANOIC ACID N-CYCLOHEXYLCYCLOHEXANAMINE
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Description
The compound is a complex organic molecule that likely contains an acetylthio group (CH3COS-), a benzene ring (C6H5-), a propanoic acid group (CH3CH2COOH), and a cyclohexylcyclohexanamine group (C12H23N) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring would provide a planar, aromatic component, the acetylthio and propanoic acid groups would introduce polar characteristics, and the cyclohexylcyclohexanamine group would add a significant amount of three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The benzene ring might undergo electrophilic aromatic substitution reactions, the acetylthio group could participate in nucleophilic substitution reactions, and the propanoic acid group might undergo reactions typical of carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar and nonpolar groups within the same molecule might make it amphiphilic, potentially influencing its solubility and interactions with other substances .Safety and Hazards
Future Directions
Properties
CAS No. |
157521-26-1 |
---|---|
Molecular Formula |
C23H35NO3S |
Molecular Weight |
405.597 |
IUPAC Name |
(2S)-2-(2-acetylsulfanylphenyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C11H12O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(11(13)14)9-5-3-4-6-10(9)15-8(2)12/h11-13H,1-10H2;3-7H,1-2H3,(H,13,14)/t;7-/m.0/s1 |
InChI Key |
WUIXIHOBSZZBFD-ZLTKDMPESA-N |
SMILES |
CC(C1=CC=CC=C1SC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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